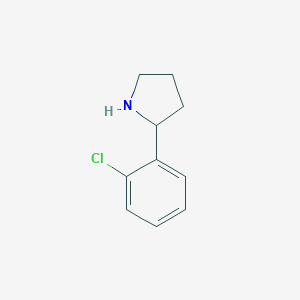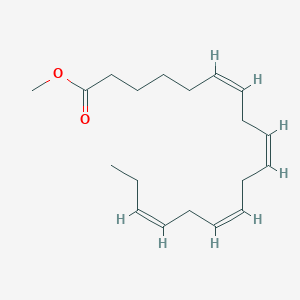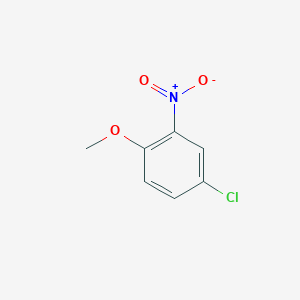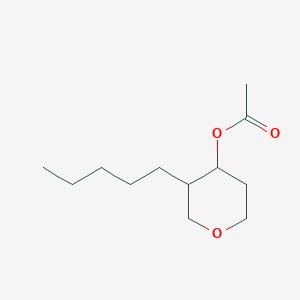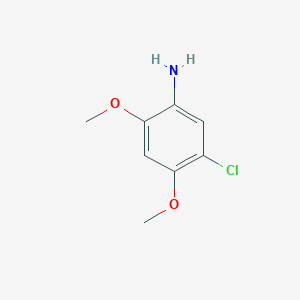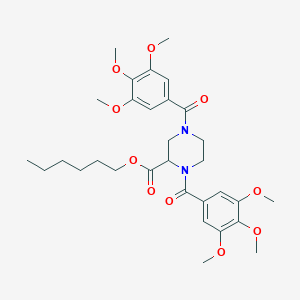
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate, commonly known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperazinecarboxylate family of compounds and has shown promising results in various areas of research.
Mecanismo De Acción
C16 exerts its effects through the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. C16 also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
C16 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. C16 has also been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C16 has a number of advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for cancer cells. However, one limitation of C16 is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on C16. One area of interest is the development of novel formulations and delivery methods for C16, which could improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could improve its efficacy in cancer treatment. Additionally, further studies are needed to fully elucidate the mechanisms of action of C16, which could lead to the development of new therapeutic targets for cancer and other diseases.
Métodos De Síntesis
C16 is synthesized through a multi-step process that involves the reaction of hexylamine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with piperazinecarboxylic acid. The final product is purified through a series of chromatographic techniques to obtain a highly pure and stable compound.
Aplicaciones Científicas De Investigación
C16 has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. C16 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
129477-57-2 |
|---|---|
Nombre del producto |
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate |
Fórmula molecular |
C31H42N2O10 |
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C31H42N2O10/c1-8-9-10-11-14-43-31(36)22-19-32(29(34)20-15-23(37-2)27(41-6)24(16-20)38-3)12-13-33(22)30(35)21-17-25(39-4)28(42-7)26(18-21)40-5/h15-18,22H,8-14,19H2,1-7H3 |
Clave InChI |
XBEQXYIHPVWOBO-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Sinónimos |
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



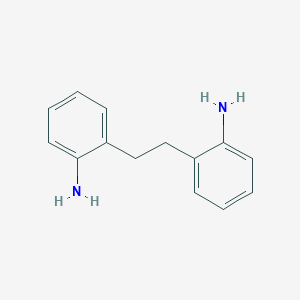
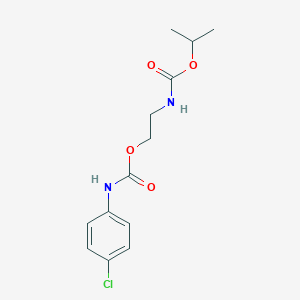
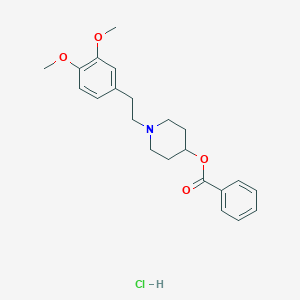
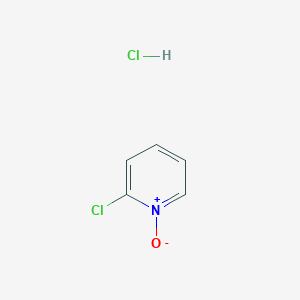
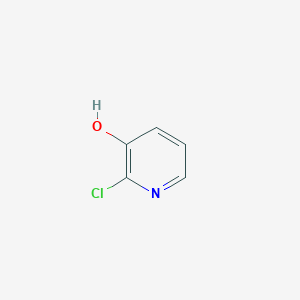
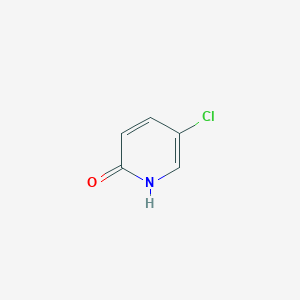
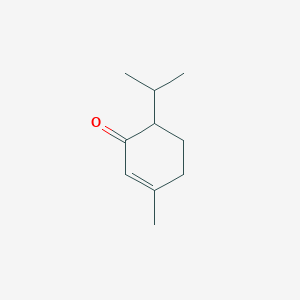
![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
